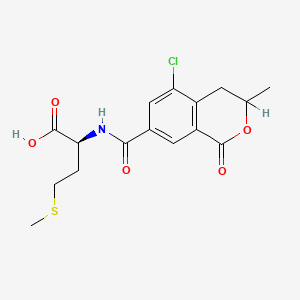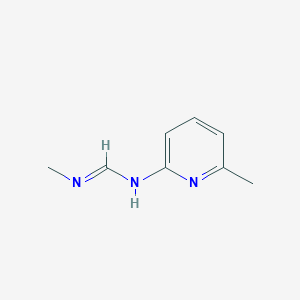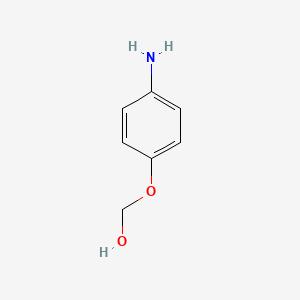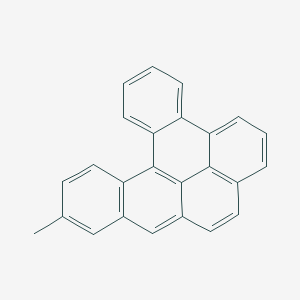![molecular formula C10H17NO3 B14496348 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 64318-92-9](/img/structure/B14496348.png)
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and synthetic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidine-2,5-diones and prolinol . These compounds share the pyrrolidinone core but differ in their substituents and overall structure.
Uniqueness: What sets this compound apart is its unique oxan-2-yl-oxy-methyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s ability to interact with specific biological targets, making it a valuable candidate for various applications .
Propiedades
Número CAS |
64318-92-9 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-9-5-8(6-11-9)7-14-10-3-1-2-4-13-10/h8,10H,1-7H2,(H,11,12) |
Clave InChI |
KTGGLKHILHGBAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


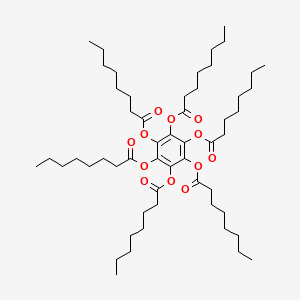
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
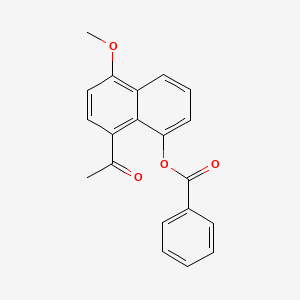
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)

![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


